1H and 13C NMR chemical shifts for 6-Fluoro-3-iodoquinolin-4(1H)-one
1H and 13C NMR chemical shifts for 6-Fluoro-3-iodoquinolin-4(1H)-one
In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 6-Fluoro-3-iodoquinolin-4(1H)-one
Executive Summary
The structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck in drug discovery and materials science. 6-Fluoro-3-iodoquinolin-4(1H)-one represents a privileged pharmacophoric core; the 6-fluoroquinolin-4(1H)-one moiety is the foundation of fluoroquinolone antibiotics, while the C-3 iodine atom serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions.
This whitepaper provides an authoritative, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By analyzing tautomeric equilibria, relativistic heavy-atom effects, and carbon-fluorine spin-spin couplings, this guide establishes a self-validating framework for precise spectral assignment.
Fundamental Principles of NMR for Halogenated Quinolones
To accurately assign the NMR spectra of 6-fluoro-3-iodoquinolin-4(1H)-one, three distinct physicochemical phenomena must be understood:
Tautomeric Equilibrium and Solvent Selection
Quinolones exist in a dynamic tautomeric equilibrium between the 4(1H)-one (keto/amide) form and the 4-hydroxyquinoline (enol/iminol) form. The specific tautomeric state governs both the molecule's biological function and its NMR profile [1]. In polar aprotic solvents such as Dimethyl Sulfoxide- d6 (DMSO- d6 ), strong intermolecular hydrogen bonding with the solvent overwhelmingly stabilizes the 4(1H)-one tautomer. This locks the proton on the nitrogen atom (N-1), rendering the N-H proton visible in the 1 H NMR spectrum as a highly deshielded broad singlet (typically >11.5 ppm).
The Spin-Orbit Heavy-Atom Effect (SO-HALA)
The substitution of an iodine atom at the C-3 position introduces a profound relativistic effect known as the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA) [2]. The massive electron cloud and high atomic number of iodine ( Z=53 ) induce relativistic spin-orbit coupling that dramatically alters the magnetic shielding of the directly attached carbon. Consequently, the C-3 carbon experiences a massive diamagnetic shift, moving significantly upfield (~86 ppm) compared to the unsubstituted analog (~108-110 ppm). Recognizing this causality is essential; without factoring in the SO-HALA effect, the C-3 signal might be misassigned as an aliphatic impurity.
Carbon-Fluorine ( 13 C- 19 F) Spin-Spin Coupling
Fluorine-19 ( I=1/2 , 100% natural abundance) strongly couples with the carbon skeleton, splitting the 13 C signals into diagnostic multiplets [3]. The magnitude of the coupling constant ( JCF ) is inversely proportional to the number of bonds separating the nuclei:
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1JCF (ipso): ~240–250 Hz (C-6)
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2JCF (ortho): ~20–25 Hz (C-5, C-7)
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3JCF (meta): ~6–10 Hz (C-4a, C-8)
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4JCF (para): ~2–4 Hz (C-8a)
Spectral Data and Assignment Rationale
1 H NMR Chemical Shifts & Splitting Patterns
The 1 H NMR spectrum of 6-fluoro-3-iodoquinolin-4(1H)-one in DMSO- d6 is defined by the absence of a C-3 proton and the presence of 1 H- 19 F scalar coupling in the aromatic region.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment Rationale |
| H-1 (NH) | 12.20 | Broad singlet (br s) | 1H | N/A | Highly deshielded due to amide resonance and hydrogen bonding with DMSO. |
| H-2 | 8.55 | Singlet (s) | 1H | N/A | Deshielded by the adjacent electronegative nitrogen and the α,β -unsaturated carbonyl system. Singlet due to C-3 iodination. |
| H-5 | 7.85 | Doublet of doublets (dd) | 1H | JHF=9.0 , JHH=2.8 | Deshielded by the C-4 carbonyl. Ortho-coupling to F ( 3JHF ) and meta-coupling to H-7 ( 4JHH ). |
| H-8 | 7.65 | Doublet of doublets (dd) | 1H | JHH=9.0 , JHF=5.0 | Ortho-coupling to H-7 ( 3JHH ) and meta-coupling to F ( 4JHF ). |
| H-7 | 7.55 | Doublet of d. of d. (ddd) | 1H | JHH=9.0 , JHF=9.0 , JHH=2.8 | Ortho to F ( 3JHF ), ortho to H-8 ( 3JHH ), and meta to H-5 ( 4JHH ). Often appears as a pseudo-triplet of doublets (td). |
13 C NMR Chemical Shifts & C-F Coupling Constants
The 13 C NMR spectrum is characterized by the distinct splitting of the benzenoid carbons due to the C-6 fluorine atom, and the extreme upfield shift of C-3.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constants ( JCF in Hz) | Assignment Rationale |
| C-4 | 173.5 | Singlet (s) | N/A | Carbonyl carbon; highly deshielded. |
| C-6 | 159.0 | Doublet (d) | 1JCF=245.0 | Ipso-carbon directly attached to Fluorine. |
| C-2 | 146.5 | Singlet (s) | N/A | β -carbon of the enaminone system, adjacent to nitrogen. |
| C-8a | 136.0 | Singlet (s) | 4JCF<3.0 | Bridgehead carbon adjacent to nitrogen. |
| C-4a | 127.5 | Doublet (d) | 3JCF=7.0 | Bridgehead carbon; meta to Fluorine. |
| C-7 | 121.5 | Doublet (d) | 2JCF=24.5 | Ortho to Fluorine; shielded relative to standard aromatics. |
| C-8 | 120.5 | Doublet (d) | 3JCF=8.0 | Meta to Fluorine. |
| C-5 | 111.5 | Doublet (d) | 2JCF=23.0 | Ortho to Fluorine; highly shielded due to resonance from F lone pairs. |
| C-3 | 86.5 | Singlet (s) | N/A | Relativistic Spin-Orbit Heavy-Atom Effect (SO-HALA) from Iodine. |
Experimental Protocol: Sample Preparation and Data Acquisition
To ensure a self-validating system where the data output is highly reproducible, the following standardized methodology must be strictly adhered to:
Step 1: Sample Verification and Drying Ensure the 6-fluoro-3-iodoquinolin-4(1H)-one sample is >95% pure via LC-MS. Dry the compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual protic solvents (e.g., water, methanol) that could interfere with the N-H signal or alter the tautomeric equilibrium.
Step 2: Solvent Preparation Utilize ampouled DMSO- d6 (99.9% isotopic purity) stored over molecular sieves (3Å). The absence of water is critical; a water peak in DMSO- d6 appears at 3.33 ppm and can obscure baseline details or engage in chemical exchange with the quinolone N-H proton, causing signal broadening.
Step 3: Concentration Optimization Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of DMSO- d6 . This concentration (~80-100 mM) provides an optimal signal-to-noise (S/N) ratio for 1D 13 C NMR within a standard 1-hour acquisition time, while preventing concentration-dependent aggregation that shifts the N-H resonance.
Step 4: NMR Acquisition Parameters
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1 H NMR: 400 MHz or 500 MHz spectrometer. 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time (AQ) of 3.0 seconds. Pulse angle: 30°.
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13 C NMR: 100 MHz or 125 MHz spectrometer. Proton-decoupled (WALTZ-16). 1024 scans, D1 of 2.0 seconds (ensure complete relaxation of quaternary carbons C-3, C-4, C-6).
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19 F NMR (Optional but recommended): 376 MHz. 16 scans. Used to orthogonally validate the fluorine environment (expected around -115 to -120 ppm).
Step 5: Data Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Manually phase the spectra and calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).
Workflow Visualization
Below is the logical workflow for the NMR characterization process, mapped from compound verification to final signal assignment.
Fig 1: Standardized workflow for NMR sample preparation and spectral acquisition.
References
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Kaupp, M., et al. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table." Chemical Reviews. URL:[Link][1]
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Weigert, F. J., & Roberts, J. D. "Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings." Journal of the American Chemical Society. URL:[Link][2]
